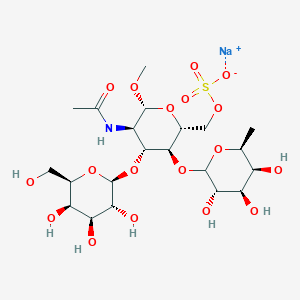
Methyl gfadsg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl glyoxal (MG) is a highly reactive, toxic metabolite that is formed during the breakdown of glucose metabolism. Methyl glyoxal has been implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.
Mécanisme D'action
Methyl glyoxal reacts with proteins and other biomolecules, such as DNA and lipids, to form advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.
Effets Biochimiques Et Physiologiques
Methyl glyoxal has been shown to have several biochemical and physiological effects. It induces oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Methyl glyoxal also alters the structure and function of proteins, which can lead to the formation of AGEs. AGEs are implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl glyoxal is a useful tool for studying the mechanisms of glycation and protein modification. It is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function. However, methyl glyoxal is highly reactive and toxic, making it challenging to work with in the laboratory.
Orientations Futures
Future research on methyl glyoxal should focus on developing new methods for studying its effects on cellular function and disease development. New techniques for detecting and quantifying methyl glyoxal and AGEs in biological samples should also be developed. Additionally, more research is needed to understand the role of methyl glyoxal in the development of specific diseases, such as diabetes, neurodegenerative diseases, and cancer.
Méthodes De Synthèse
Methyl glyoxal is synthesized by the oxidation of dihydroxyacetone phosphate (DHAP), which is an intermediate in the glycolytic pathway. The reaction is catalyzed by the enzyme methylglyoxal synthase (Methyl gfadsgS) and requires the cofactor glutathione. The reaction produces methyl glyoxal and reduced glutathione.
Applications De Recherche Scientifique
Methyl glyoxal has been widely studied in the field of biochemistry and molecular biology. It is used as a model compound to study the mechanisms of glycation and protein modification. Methyl glyoxal is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function.
Propriétés
Numéro CAS |
162330-32-7 |
|---|---|
Nom du produit |
Methyl gfadsg |
Formule moléculaire |
C21H36NNaO18S |
Poids moléculaire |
645.6 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1 |
Clé InChI |
INIIUSWZEGQLNG-PBJYBBQPSA-M |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
Synonymes |
methyl GFADSG methyl O-galactopyranosyl-1-3-O-(fucopyranosyl-1-4)-2-acetamido-2-deoxy-6-O-sulfoglucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



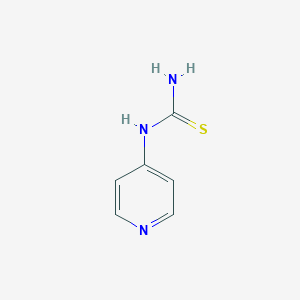
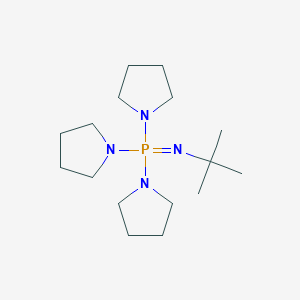

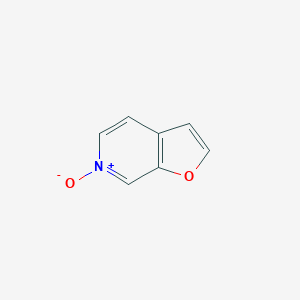
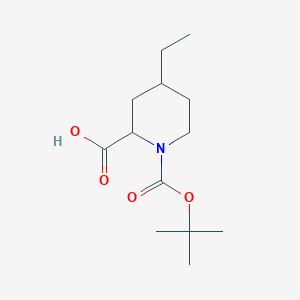

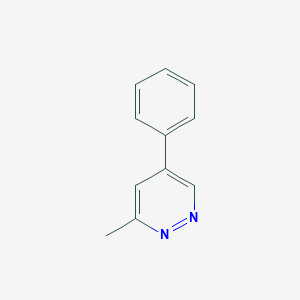

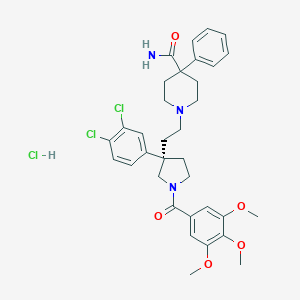
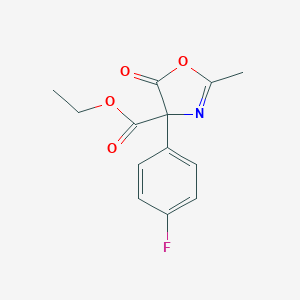
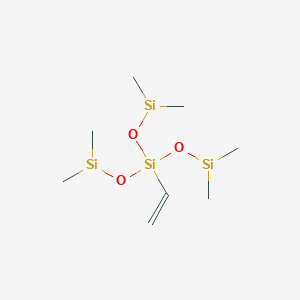
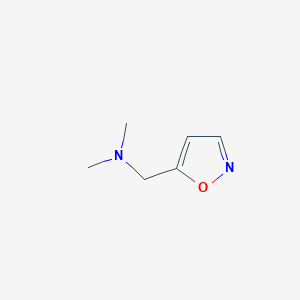
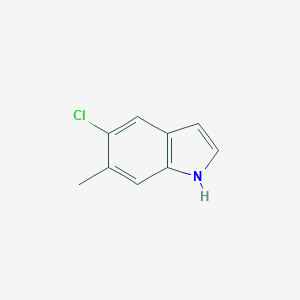
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)